
2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzaldehyde is an aromatic aldehyde compound characterized by the presence of benzyloxy and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzaldehyde typically involves the introduction of benzyloxy and trifluoromethyl groups onto a benzaldehyde core. One common method involves the reaction of 2-hydroxy-3,5-bis(trifluoromethyl)benzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyloxy group.
Major Products
Oxidation: 2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzoic acid.
Reduction: 2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzaldehyde: Lacks the benzyloxy group, making it less complex.
2-Benzyloxybenzaldehyde: Lacks the trifluoromethyl groups, affecting its reactivity and properties.
2-Fluoro-4-(trifluoromethyl)benzaldehyde: Contains a fluorine atom instead of a benzyloxy group.
Uniqueness
2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzaldehyde is unique due to the combination of benzyloxy and trifluoromethyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C16H10F6O2 |
|---|---|
Molecular Weight |
348.24 g/mol |
IUPAC Name |
2-phenylmethoxy-3,5-bis(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C16H10F6O2/c17-15(18,19)12-6-11(8-23)14(13(7-12)16(20,21)22)24-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
LZCXIBGTTJCCAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2C(F)(F)F)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


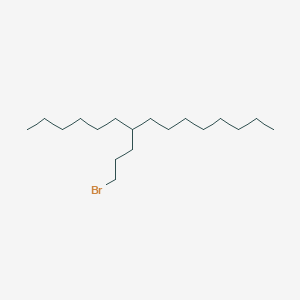
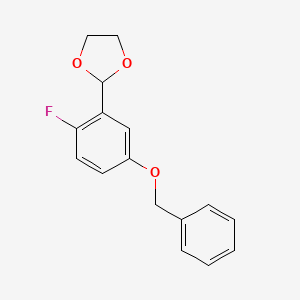
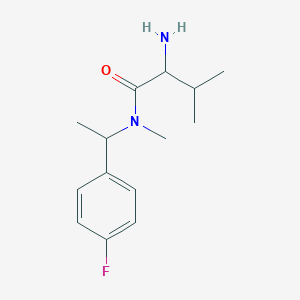
![6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B14773021.png)



![2-[3-[1,1-Dimethyl-3-(4-sulfobutyl)-1,3-dihydro-benzo[e]indol-2-ylidene]-propenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide, inner salt, sodium salt](/img/structure/B14773035.png)
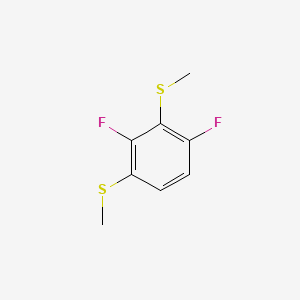

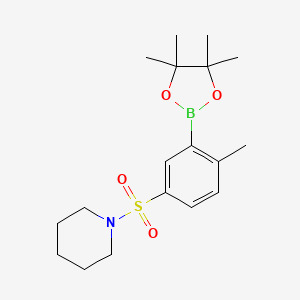
![(1R)-6,6'-Dioctyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14773058.png)
![2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B14773060.png)

